N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-16(28)17-7-6-8-18(13-17)25-24(31)23(30)20-14-27(21-10-3-2-9-19(20)21)15-22(29)26-11-4-5-12-26/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIGSNDDLKDYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrrolidine ring and the acetylphenyl group. Common reagents used in these reactions include indole, pyrrolidine, and acetyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the acetylphenyl group.
Scientific Research Applications
N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The target compound shares its acetamide-indole framework with several derivatives:
Key Observations :
- Heterocyclic Variations: Replacing the indole core with indolizine (compound ) or triazinoindole (compound 26 ) alters π-π stacking and hydrogen-bonding interactions, which could modulate biological target specificity.
Functional Analogues with 2-Oxoindole Motifs
Compounds bearing 2-oxoindole or related structures exhibit overlapping pharmacological profiles:
Key Observations :
- Pharmacological Diversity : The 2-oxoindole-acetamide scaffold is versatile, with applications ranging from enzyme inhibition (α-amylase in ) to induction of cell death pathways (ferroptosis in ).
- Role of Substituents : Electron-withdrawing groups (e.g., chlorine in ML162 ) or bulky substituents (e.g., pyrrolidinylethyl in the target compound) may enhance metabolic stability or target engagement.
Biological Activity
N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 467.5 g/mol. The compound features an indole structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O5 |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 878056-98-5 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
In vitro assays reveal that certain derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-acetylphenyl)... | MCF7 | 22.54 |
| N-(4-acetylphenyl)... | A549 | 5.08 |
These findings suggest that the compound may engage in mechanisms such as apoptosis induction and cell cycle arrest.
Antifungal Activity
Another area of interest is the antifungal activity exhibited by indole-based compounds. N-(3-acetylphenyl)-2-oxo derivatives have been noted for their ability to inhibit the growth of human pathogenic fungi, such as Aspergillus species. The potential application in treating fungal infections highlights the compound's versatility.
The precise mechanism by which N-(3-acetylphenyl)-2-oxo derivatives exert their biological effects is still under investigation. However, preliminary studies suggest that these compounds may interact with specific cellular targets involved in cell proliferation and survival pathways.
Molecular Docking Studies
Molecular docking simulations have been employed to predict binding affinities and interactions between the compound and target proteins associated with cancer progression and fungal metabolism. These studies indicate favorable binding profiles that could translate into therapeutic efficacy.
Case Studies
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study, a derivative of N-(3-acetylphenyl)-2-oxo was administered to mice bearing MCF7 tumors. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Antifungal Activity Assessment
A series of experiments were conducted to evaluate the antifungal properties against Aspergillus niger. The compound showed a dose-dependent inhibition of fungal growth, with an IC50 value indicating effective antifungal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
